2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide
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Description
The compound appears to be a derivative of 2-morpholinoacetamide, which is a class of compounds that have been identified for their antifungal properties. Specifically, derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been found to be effective fungicidal agents against a range of fungi, including Candida and Aspergillus species. These compounds have been modified to improve plasmatic stability while retaining their antifungal activity, as seen in the development of N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, which has demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection .
Synthesis Analysis
The synthesis of related 2-morpholinoacetamide derivatives involves the condensation of 2-chloro-N-(4,6-diarylpyrimidin-2-yl)acetamides with morpholine in the presence of anhydrous potassium carbonate. This process yields a series of novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, which have been characterized by various methods including melting point determination, elemental analysis, mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), and one-dimensional nuclear magnetic resonance (NMR) spectroscopy .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a morpholino group and a pyrimidinyl moiety, which are key functional groups contributing to their biological activity. The spectral characterization, as mentioned in the synthesis analysis, provides detailed information about the molecular structure, which is crucial for understanding the interaction of these compounds with biological targets .
Chemical Reactions Analysis
While the specific chemical reactions of 2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide are not detailed in the provided data, the general class of 2-morpholinoacetamide derivatives undergoes reactions typical for acetamides, such as hydrolysis, and may participate in further functionalization reactions to enhance their antifungal properties .
Physical and Chemical Properties Analysis
The physical properties of these compounds, such as melting points, are determined during the characterization process. The chemical properties, including stability and reactivity, are inferred from the structural features and the modifications made to improve plasmatic stability. For instance, the introduction of gem-dimethyl groups on the morpholin-2-one core has been shown to enhance stability without compromising antifungal activity . The chemical properties are also closely related to the efficacy of these compounds as antifungal agents, as seen in the in vivo efficacy studies .
Scientific Research Applications
Synthesis and Antiproliferative Activities
A study explored the synthesis of N-(naphthalen-2-yl)acetamide and its derivatives, revealing significant antiproliferative effects against various human cancer cell lines, including nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer. N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was particularly effective against the nasopharyngeal carcinoma cell line NPC-TW01, with an IC(50) value of 0.6 μM. This compound caused cell cycle arrest, specifically leading to the accumulation of cells in the S phase, indicative of its potential as a therapeutic agent in cancer treatment (I‐Li Chen et al., 2013).
Crystal Structure Analysis
Research on the crystal structures of (diaminopyrimidin-2-yl)thioacetamide derivatives, including a compound similar to the one , demonstrated specific molecular configurations and interactions. These studies provide insights into the molecular geometry and potential binding mechanisms of these compounds, which could be crucial for understanding their biological activities and designing new therapeutic agents (S. Subasri et al., 2017).
Antifungal Properties
Another study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida species and other fungi, including molds and dermatophytes. This research highlights the potential of these compounds in treating fungal infections, with improvements in plasmatic stability enhancing their therapeutic applicability (D. Bardiot et al., 2015).
Antimicrobial Activity
Novel derivatives of 2,2′-(4,4′-(((4-(3-oxomorpholino)phenyl)-azanediyl)-bis(methylene))bis(1H-1,2,3-triazole-4,1-diyl))bis(N-(4-phenyl-pyrimidin-2-yl)acetamide) were synthesized and exhibited promising antimicrobial activity against selected bacterial and fungal strains. This highlights the potential application of such compounds in developing new antimicrobial agents (J.J. Majithiya & B. Bheshdadia, 2022).
Insecticidal Activity
Research into pyridine derivatives, including N-morpholinium 7,7-dimethyl-3-cyano-4-(4'-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate, revealed strong insecticidal activity, with some compounds outperforming traditional insecticides like acetamiprid. This suggests potential applications in agricultural pest control (E. A. Bakhite et al., 2014).
properties
IUPAC Name |
2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S/c30-23(26-21-9-3-6-18-5-1-2-7-19(18)21)17-33-24-20-8-4-10-22(20)29(25(31)27-24)12-11-28-13-15-32-16-14-28/h1-3,5-7,9H,4,8,10-17H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQZBRBRQUTQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)CCN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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